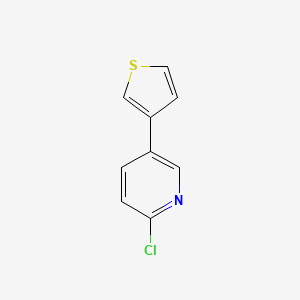

2-Chloro-5-(3-thienyl)pyridine

Description

Significance of Pyridine (B92270) and Thiophene (B33073) Hybrid Systems in Contemporary Organic and Medicinal Chemistry Research

Pyridine and thiophene rings are fundamental heterocyclic structures that feature prominently in a vast array of biologically active compounds and functional materials. ijsrtjournal.com The strategic combination of these two distinct aromatic systems into a single molecular framework, creating pyridine-thiophene hybrids, has emerged as a powerful strategy in modern chemical research.

The pyridine ring, with its nitrogen atom, imparts basicity and hydrogen-bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. It is a privileged scaffold found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. rsc.org Thiophene, a sulfur-containing heterocycle, contributes to the electronic properties of the hybrid molecule, often enhancing electron delocalization. It is considered a versatile pharmacophore and can serve as a bioisosteric replacement for other aromatic rings, like phenyl groups, in drug design. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further influencing drug-receptor interactions. nih.gov

The fusion of these two heterocycles can lead to compounds with unique physicochemical properties and diverse biological activities. Research has shown that pyridine-thiophene hybrids are valuable scaffolds for developing agents with anticancer, antimicrobial, and anti-inflammatory properties, among others. nih.govresearchgate.netresearchgate.net Their planar structure and π-conjugated systems also make them suitable for applications in materials science, such as in the development of organic semiconductors and light-emitting diodes (LEDs).

Historical Context and Evolution of Research on Halogenated Thienylpyridines

The study of halogenated thienylpyridines is rooted in the broader field of heterocyclic chemistry. The introduction of halogen atoms onto the pyridine or thiophene rings significantly modifies the electronic properties and reactivity of the parent molecule. Halogens, being electron-withdrawing, can influence the acidity of nearby protons and the susceptibility of the aromatic rings to nucleophilic substitution reactions. abertay.ac.uk

Early research in this area often focused on the fundamental synthesis and reactivity of various halogenated pyridines and thiophenes. abertay.ac.ukabertay.ac.uk The development of cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provided a powerful tool for the efficient construction of thienylpyridine scaffolds from their halogenated precursors and boronic acids. researchgate.net This breakthrough enabled chemists to systematically synthesize libraries of thienylpyridine derivatives with diverse substitution patterns for further investigation.

Over time, the focus of research has shifted towards exploring the functional applications of these compounds. In medicinal chemistry, the halogen atom is often a key feature in structure-activity relationship (SAR) studies. For instance, research on halogenated thieno[3,2-d]pyrimidines, a related class of compounds, has demonstrated that the presence of a chlorine atom at a specific position is crucial for their antiproliferative activity against cancer cell lines. nih.gov The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is also being increasingly recognized as an important factor in drug-receptor binding. d-nb.info

Overview of Key Research Trajectories and Scholarly Contributions for 2-Chloro-5-(3-thienyl)pyridine

Research specifically on this compound has explored its synthesis and potential as a building block for more complex molecules. The presence of the chloro substituent at the 2-position of the pyridine ring makes it susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. abertay.ac.uk The thienyl group at the 5-position, on the other hand, can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Key research contributions include the development of synthetic routes to access this compound and its derivatives. For example, palladium-catalyzed cross-coupling reactions are a common method to form the C-C bond between the pyridine and thiophene rings. researchgate.net The reactivity of the chloro group has been exploited to synthesize a range of derivatives with potential biological activities.

While detailed biological studies specifically on this compound are not extensively documented in the provided search results, the broader context of thienylpyridine research suggests its potential as a scaffold for medicinal chemistry applications. For instance, related thienylpyridine derivatives have shown promise as antimicrobial and anticancer agents. The compound serves as a valuable intermediate for the synthesis of more elaborate structures, such as thienylpyridyl oligomers, which have been investigated as potential disruptors of protein-protein interactions. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | Not consistently available in search results |

| Molecular Formula | C9H6ClNS |

| Molecular Weight | 195.66 g/mol |

| IUPAC Name | 2-chloro-5-(thiophen-3-yl)pyridine |

| InChI Key | AOZCXDZJFSHRGH-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.cncymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZCXDZJFSHRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305835 | |

| Record name | 2-Chloro-5-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873948-15-3 | |

| Record name | 2-Chloro-5-(3-thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873948-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 3 Thienyl Pyridine and Its Derivatives

Established Synthetic Pathways for 2-Chloro-5-(3-thienyl)pyridine

The direct formation of the C-C bond between the pyridine (B92270) and thiophene (B33073) rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions and metalation strategies are the most prominent and effective methods to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Thienylpyridine Scaffolds (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the biaryl linkage between the pyridine and thiophene moieties. This reaction typically involves the coupling of a pyridine-containing halide or triflate with a thiophene-containing boronic acid or boronic ester, or vice versa, in the presence of a palladium catalyst and a base.

Key research findings indicate that catalyst systems derived from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and phosphine (B1218219) ligands are highly effective. acs.org For instance, the Suzuki-Miyaura reaction of thiophene boronic acids with various chloroazines, including derivatives of 2-amino-5-chloropyridine, proceeds in good to excellent yields. acs.org The choice of ligand, base, and solvent is crucial for optimizing the reaction efficiency and preventing the decomposition of sensitive boronic acids. acs.org Anhydrous conditions and the addition of agents like trimethyl borate (B1201080) can enhance reaction rates for challenging heteroaryl-heteroaryl couplings by solubilizing boronate complexes and preventing catalyst poisoning. nih.gov

The general approach for synthesizing this compound via Suzuki-Miyaura coupling can be represented by the reaction between a 2-chloro-5-halopyridine (e.g., 2-chloro-5-bromopyridine) and 3-thienylboronic acid.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield | Reference |

| 2-Amino-5-chloropyridine | Thiophene Boronic Acid | Pd₂(dba)₃ / Ligand 1 or 2 | K₃PO₄ | n-Butanol | 95% | acs.org |

| 2-Chloropyrimidine | 2-Thiophene Boronic Acid | Pd₂(dba)₃ / Ligand 1 or 2 | K₃PO₄ | n-Butanol | 85% | acs.org |

| Heteroaryl Bromides | Neopentyl Heteroarylboronic Esters | Pd catalyst | TMSOK | Anhydrous solvent with Trimethyl Borate | Good | nih.gov |

This methodology is broadly applicable for creating a variety of heterobiaryl compounds and is a cornerstone in the synthesis of thienylpyridine scaffolds. acs.org

Strategies Involving Metalation of 2-Chloropyridine (B119429) Derivatives

Metalation of a 2-chloropyridine derivative followed by quenching with a suitable thiophene-based electrophile provides an alternative route to the thienylpyridine core structure. This strategy relies on the regioselective deprotonation or halogen-metal exchange of the pyridine ring.

Directed ortho-metalation (DoM) can be challenging with 2-chloropyridine itself, as alkyllithium reagents often lead to nucleophilic addition. researchgate.netnih.gov However, using specific reagents can control the regioselectivity. For instance, while LDA (lithium diisopropylamide) typically directs metalation to the C-3 position, the use of a BuLi-LiDMAE superbase (n-butyllithium and lithium 2-(dimethylamino)ethoxide) has been shown to promote an unusual and regioselective lithiation at the C-6 position. researchgate.netnih.gov

For the synthesis of 5-substituted 2-chloropyridines, a more common strategy involves a halogen-metal exchange. A key precursor, such as 5-bromo-2-chloropyridine, can undergo metalation. For example, reaction with an isopropylmagnesium chloride-lithium chloride complex at low temperatures generates a magnesiated pyridine species at the 5-position. This organometallic intermediate can then react with a thiophene-based electrophile, such as a thiophenecarboxaldehyde or a related derivative, to form the desired this compound scaffold. This approach offers high regioselectivity, avoiding the formation of other isomers. mdpi.com

Precursor Synthesis and Functional Group Introduction

The synthesis of this compound relies on the availability of appropriately functionalized pyridine and thiophene precursors. The following sections detail the preparation of these key intermediates.

Synthesis of Key Halogenated Pyridine Intermediates (e.g., 2-chloro-5-nitropyridine (B43025), 2-chloro-5-methylpyridine)

Halogenated pyridines are fundamental building blocks for subsequent cross-coupling or functionalization reactions.

2-Chloro-5-nitropyridine : This important intermediate is typically synthesized in a multi-step process. dissertationtopic.netguidechem.com A common pathway starts with the nitration of 2-aminopyridine (B139424) using a mixed acid (concentrated sulfuric and nitric acids) to yield 2-amino-5-nitropyridine. guidechem.comchemicalbook.com The amino group is then converted to a hydroxyl group via hydrolysis under acidic conditions, forming 2-hydroxy-5-nitropyridine. dissertationtopic.netchemicalbook.com The final step is the chlorination of the pyridone, often using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), to give 2-chloro-5-nitropyridine in high yield. chemicalbook.comgoogle.com

Table 2: Synthetic Route to 2-Chloro-5-nitropyridine

| Step | Starting Material | Reagents | Product | Reference |

| 1 | 2-Aminopyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine | guidechem.comchemicalbook.com |

| 2 | 2-Amino-5-nitropyridine | Acidic Hydrolysis (e.g., HCl, NaNO₂) | 2-Hydroxy-5-nitropyridine | dissertationtopic.netchemicalbook.com |

| 3 | 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | 2-Chloro-5-nitropyridine | chemicalbook.comgoogle.com |

Preparation of Thienyl-Containing Pyridinone Derivatives as Precursors

An alternative strategy involves constructing the pyridine ring with the thiophene substituent already in place. This method often leads to thienyl-substituted pyridinone (or hydroxypyridine) intermediates, which can then be chlorinated to yield the target 2-chloro-5-(thienyl)pyridine scaffold.

A highly efficient method is a four-component reaction involving a 5-substituted-thiophene-2-carbaldehyde, ethyl 2-cyanoacetate, acetone, and ammonium (B1175870) acetate (B1210297) in refluxing ethanol (B145695). mdpi.com This reaction assembles a 3-cyano-6-methyl-4-thienyl-pyridin-2-one derivative. mdpi.com Subsequent treatment of this pyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) effectively converts the hydroxyl group to a chloro group, yielding the corresponding 2-chloro-nicotinonitrile derivative. mdpi.com

Other methods include the [3+3] annulation between a chalcone (B49325) (derived from 2-acetylbenzoic acid and a thienyl aldehyde) and an acetamide (B32628) derivative to give a 2-(2-pyridon-6-yl)benzoic acid containing a thienyl group. scispace.com These pyridone intermediates serve as versatile platforms for further transformations.

Table 3: Synthesis of a 2-Chlorothienylpyridine via a Pyridinone Intermediate

| Step | Starting Materials | Reagents | Intermediate/Product | Reference |

| 1 | Thiophene-2-carbaldehyde, Ethyl 2-cyanoacetate, Acetone, Ammonium Acetate | Refluxing Ethanol | 6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | mdpi.com |

| 2 | Pyridinone Intermediate from Step 1 | POCl₃ | 2-Chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile | mdpi.com |

Routes for the Derivatization of Thiophene Moieties

The functionalization of the thiophene ring can be performed either on the thiophene starting material before its coupling to the pyridine ring or on the fully formed thienylpyridine molecule. A variety of standard transformations can be applied to the thiophene ring.

Gewald reactions, for instance, can be used to synthesize substituted 2-aminothiophenes from ketones or aldehydes, elemental sulfur, and an activated nitrile. scirp.org These aminothiophenes can then be used as building blocks. scirp.orgresearchcommons.org Direct C-H functionalization of thiophenes is also a powerful tool. For example, palladium-catalyzed direct C-H arylation can couple thiophenes with aryl bromides, allowing for the introduction of various substituents at the C2 or C5 positions of the thiophene ring. organic-chemistry.org Furthermore, electrophilic substitution reactions, such as iodination using molecular iodine, can be used to install functional handles like iodine onto the thiophene ring, which can then participate in subsequent cross-coupling reactions. organic-chemistry.org These methods provide access to a wide array of substituted thiophene precursors, enabling the synthesis of diverse this compound derivatives.

Advanced Synthetic Techniques and Reaction Optimization

The efficient construction of the this compound scaffold relies on advanced synthetic methods that offer high yields, regioselectivity, and operational simplicity. Key areas of development include one-pot reactions for pyridine ring formation, strategies for achieving precise substituent placement, and the application of specialized catalytic systems.

One-Pot Synthesis Approaches for Pyridine Ring Construction

One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the construction of substituted pyridine rings, several one-pot methodologies have been developed, often involving the condensation of multiple components.

A prevalent approach is the multi-component reaction (MCR), where three or more starting materials react to form a single product, incorporating the majority of the atoms from the reactants. For instance, a four-component reaction involving an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, an acetophenone (B1666503) derivative, and an ammonium source (e.g., ammonium acetate) can yield highly substituted pyridines under microwave irradiation. nih.govacs.org This method is noted for its high yields, short reaction times (2-7 minutes), and environmentally friendly conditions. nih.govacs.org

Another powerful one-pot strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone. core.ac.uk This reaction can be adapted into a three-component process by combining a 1,3-dicarbonyl compound, an ammonium source, and an alkynone, proceeding through a tandem Michael addition-heterocyclization sequence with excellent control over regiochemistry. core.ac.uk Modifications of this reaction using microwave irradiation have been shown to rapidly produce cyanopyridines in excellent yields. core.ac.uk

Formal [2+2+1+1] cyclocondensation represents another novel one-pot approach. In this method, three molecules of an aromatic terminal alkyne can react with a benzamide, which serves as the nitrogen source, promoted by a base like cesium carbonate (Cs₂CO₃) to form 3,5-diaryl pyridines. nih.gov While not directly producing the target compound, this illustrates the innovative strategies for pyridine ring formation from simple precursors.

These one-pot methods, summarized in the table below, provide versatile platforms for constructing the core pyridine structure, which can then be further functionalized or built from precursors containing the desired thienyl group to lead to this compound.

| One-Pot Method | Components | Key Features | Reference |

| Four-Component Reaction | Aldehyde, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium Acetate | Microwave-assisted, high yields (82-94%), short reaction times (2-7 min), green chemistry. | nih.govacs.org |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl, Alkynone, Ammonia | Tandem Michael addition-heterocyclization, excellent regiocontrol. | core.ac.uk |

| [2+2+1+1] Cyclocondensation | Aromatic Terminal Alkyne (3 equiv.), Benzamide (N-source) | Transition-metal-free, base-promoted, novel use of benzamide. | nih.gov |

Regioselective Synthesis of Substituted Pyridines and Bipyridines

Achieving the specific 2-chloro-5-thienyl substitution pattern on the pyridine ring requires precise control of regioselectivity. The synthesis often involves either building the pyridine ring with the substituents already in place or selectively functionalizing a pre-existing pyridine core.

One effective strategy involves the use of versatile, pre-functionalized pyridine building blocks. For example, a high-yielding, one-pot synthesis of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been reported. nih.gov This compound serves as a flexible intermediate where the substituents at positions 2, 3, and 5 can be selectively replaced through sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the regioselective synthesis of various 2,3,5-trisubstituted pyridines. nih.gov

Another approach to ensure regioselectivity is through the use of blocking groups. A maleate-derived blocking group can be temporarily installed on a pyridine ring to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov After the desired C-4 functionalization, the blocking group is removed, leaving the C-2 and C-6 positions available for further modification. This method provides a powerful tool for accessing purely C-4 alkylated pyridines, which can be challenging to obtain otherwise. nih.gov

Furthermore, the regioselectivity of reactions can be controlled by the choice of reagents and reaction conditions. For instance, the addition of malonate anions to pyridine N-oxides activated with trifluoromethanesulfonic anhydride (B1165640) can selectively yield either 2- or 4-substituted pyridines depending on the specific conditions and substrate. nih.gov Similarly, intramolecular coupling reactions of in-situ generated imine intermediates from 5-aminopyrazoles and β-halovinyl aldehydes can lead to highly regioselective formation of pyrazolo[3,4-b]pyridines, demonstrating how cyclization strategies can dictate substituent placement. beilstein-journals.org

| Strategy | Description | Example/Application | Reference |

| Pre-functionalized Intermediates | Use of a pyridine ring with multiple leaving groups that can be sequentially and selectively substituted. | Synthesis of 2,3,5-trisubstituted pyridines from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. | nih.gov |

| Blocking Groups | Temporary modification of the pyridine ring to direct functionalization to a specific, less reactive position. | Use of a maleate-derived group to direct Minisci alkylation to the C-4 position. | nih.gov |

| Condition-Controlled Addition | Manipulation of reagents and conditions to favor substitution at a specific position. | Selective 2- or 4-alkylation of pyridine N-oxides using malonates. | nih.gov |

Catalytic Systems and Mechanistic Considerations in Pyridine Synthesis

The synthesis of this compound most commonly involves a cross-coupling reaction, where the bond between the pyridine and thiophene rings is formed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are central to this strategy.

An efficient method involves the cross-coupling of a 2-halopyridine with a 3-thienylmetal reagent. ontosight.ai A typical catalytic system employs a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a phosphine ligand, such as tri(o-tolyl)phosphine ((o-tolyl)₃P). organic-chemistry.org This system effectively catalyzes the coupling of 2-chloropyridines with 3-thienyl aluminum reagents. organic-chemistry.orgorganic-chemistry.org A key advantage of using organoaluminum reagents is their stability and reactivity, which allows the reaction to proceed at room temperature without the need for a base. organic-chemistry.org

The mechanism of such cross-coupling reactions generally follows a well-established catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloropyridine derivative, inserting into the carbon-chlorine bond to form a Pd(II) intermediate.

Transmetalation: The organometallic thienyl reagent (e.g., 3-thienyl aluminum) transfers the thienyl group to the palladium center, displacing the halide and forming a new Pd(II) complex containing both the pyridyl and thienyl moieties.

Reductive Elimination: The two organic groups (pyridyl and thienyl) are eliminated from the palladium center, forming the C-C bond of the final product, this compound, and regenerating the active Pd(0) catalyst.

Mechanistic studies on related systems have provided insights into reaction intermediates and transition states. For example, in the formation of tantalum benzylidene complexes supported by pyridine-linked ligands, kinetic studies revealed that the rate-determining step is α-hydrogen abstraction. acs.org While not a direct analogy, such studies highlight the importance of understanding reaction mechanisms to optimize conditions, catalyst selection, and ligand design for achieving high efficiency and selectivity in the synthesis of complex heterocycles.

| Catalytic System | Reactants | Mechanism Steps | Reference |

| Pd(OAc)₂ / (o-tolyl)₃P | 2-Chloropyridine derivative + 3-Thienyl aluminum reagent | Oxidative Addition, Transmetalation, Reductive Elimination | organic-chemistry.orgorganic-chemistry.org |

| Palladium Catalysts | 2-Bromopyridine + 2-Thiopheneboronic acid (Suzuki Coupling) | Oxidative Addition, Transmetalation, Reductive Elimination |

Purification and Isolation Methodologies for this compound

Following the synthesis, the crude product mixture must be purified to isolate this compound in high purity. The choice of purification method depends on the physical properties of the compound (e.g., polarity, melting point, solubility) and the nature of the impurities present.

Column Chromatography is the most common and versatile technique for purifying compounds like this compound. This method separates components of a mixture based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as they are moved through the column by a liquid mobile phase (eluent). For thienylpyridine derivatives, a typical eluent system is a gradient of hexane (B92381) and ethyl acetate, which allows for the separation of the desired product from unreacted starting materials and reaction byproducts. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Recrystallization is another effective purification technique, particularly if the product is a solid at room temperature. This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent. Common solvents for recrystallizing pyridine derivatives include ethanol or ethyl acetate.

In some cases, a combination of techniques is employed. For instance, after a reaction, the product might be subjected to an aqueous work-up and extraction, followed by column chromatography of the concentrated organic phase, and finally, recrystallization to obtain the final product of high analytical purity. google.com For industrial-scale production, distillation, particularly vacuum distillation for high-boiling liquids, may also be used. google.com

| Method | Principle | Typical Application/Conditions | Reference |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Separation of the crude reaction mixture using a hexane/ethyl acetate eluent system. | |

| Recrystallization | Difference in solubility of the product and impurities in a solvent at varying temperatures. | Dissolving the crude solid in a hot solvent (e.g., ethanol) and allowing it to crystallize upon cooling. | |

| Distillation | Separation based on differences in boiling points. | Purification of liquid products, often under reduced pressure (vacuum) to lower boiling points. | google.com |

Chemical Reactivity and Functional Group Transformations of 2 Chloro 5 3 Thienyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, being a π-deficient heteroaromatic system, exhibits distinct reactivity patterns compared to its carbocyclic analog, benzene (B151609). The electronegative nitrogen atom withdraws electron density from the ring, which significantly influences its susceptibility to both nucleophilic and electrophilic attack. uoanbar.edu.iq

The pyridine ring in 2-Chloro-5-(3-thienyl)pyridine is generally resistant to nucleophilic attack on its carbon atoms unless activated by a leaving group. The presence of the chlorine atom at the 2-position, however, renders this position susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the 2- and 4-positions of the pyridine ring are readily displaced by strong nucleophiles. abertay.ac.uk This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. youtube.comnih.govresearchgate.net

Electron-deficient 2-halopyridines are known to undergo SNAr reactions to yield 2-aminopyridines, although uncatalyzed reactions with unactivated substrates may require harsh conditions. thieme-connect.com For instance, reactions with various amines can be performed to replace the chloro group, often under thermal or high-pressure conditions, to yield 2-amino-5-(3-thienyl)pyridine derivatives. Similarly, other nucleophiles such as alkoxides and thiolates can displace the chloride, providing access to a wide array of substituted pyridines.

Table 1: Examples of Nucleophilic Substitution on 2-Chloropyridine (B119429) Scaffolds

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Amines (R₂NH) | 2-Aminopyridines | Heat, Pressure, or Flow Reactor thieme-connect.com |

| Alkoxides (RO⁻) | 2-Alkoxypyridines | Base (e.g., NaH), Alcohol |

| Thiolates (RS⁻) | 2-Alkylthiopyridines | Base (e.g., NaH), Thiol |

The pyridine ring is inherently deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This effect is compounded by the fact that under the acidic conditions often required for electrophilic substitution, the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq Consequently, reactions such as nitration, sulfonation, and halogenation require very vigorous conditions to proceed and typically occur at the 3- or 5-positions, which are the least deactivated. abertay.ac.uk

In the case of this compound, the 5-position is already occupied. The presence of the deactivating chloro group at the 2-position further reduces the ring's reactivity. Therefore, any electrophilic attack on the pyridine core would be extremely difficult and would likely be directed to the 3- or, less favorably, the 4-position, requiring forcing conditions like fuming sulfuric acid for sulfonation or aggressive nitrating agents. abertay.ac.uk

The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires the use of transition metal catalysts such as platinum, palladium, rhodium, or nickel, often under elevated hydrogen pressure and/or temperature. asianpubs.org The aromaticity of the pyridine nucleus makes its reduction more challenging than that of simple alkenes. asianpubs.org

For this compound, catalytic hydrogenation would yield 2-Chloro-5-(3-thienyl)piperidine. A common catalyst for this transformation is platinum(IV) oxide (PtO₂), often used in an acidic solvent like glacial acetic acid. asianpubs.org It is important to note that under certain hydrogenation conditions, particularly with palladium catalysts, dehalogenation (loss of the chlorine atom) can occur as a competing side reaction. The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction of the pyridine ring. nih.gov Metal-free transfer hydrogenation methods have also been developed for the reduction of N-heteroarenes. mdpi.com

Reactivity of the Thiophene (B33073) Ring System and its Electrophilic Behavior

In contrast to the electron-deficient pyridine ring, the thiophene ring is a π-excessive five-membered heterocycle. It is considered aromatic and readily undergoes electrophilic substitution reactions, being more reactive than benzene but less reactive than furan (B31954) or pyrrole. pharmaguideline.com The reactivity is determined by the ability of the sulfur atom's lone pair of electrons to participate in resonance and stabilize the intermediate carbocation (the sigma complex).

In this compound, the thiophene ring is attached at its 3-position. Electrophilic attack on a 3-substituted thiophene is directed primarily to the 2-position, which is the most activated position. If the 2-position is blocked, substitution occurs at the 5-position. Therefore, reactions such as bromination, nitration, or Friedel-Crafts acylation on this compound would be expected to occur selectively on the thiophene ring, predominantly at the 2-position, under much milder conditions than those required for substitution on the pyridine ring.

Reactivity at the Chlorine Substituent

The chlorine atom at the 2-position of the pyridine ring is the most versatile functional group for molecular elaboration. Its reactivity is the cornerstone of the utility of this compound as a synthetic intermediate, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the chloro group on the electron-deficient pyridine ring is an excellent handle for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org Using this method, the chlorine atom of this compound can be replaced with various aryl, heteroaryl, or alkyl groups. organic-chemistry.orgtcichemicals.com This is a powerful tool for constructing biaryl and heteroaryl structures. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgmatthey.com It provides a direct and general method for synthesizing N-aryl and N-heteroaryl amines from this compound, reacting it with a wide range of primary or secondary amines. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgrsc.orglibretexts.org It is used to introduce an alkynyl substituent at the 2-position of the pyridine ring, creating conjugated enyne systems. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions at the Chlorine Substituent

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | C-C | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base (e.g., NaOt-Bu) wikipedia.orglibretexts.org |

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the systematic modification of its structure to build a diverse library of compounds for various applications.

Nucleophilic Displacement and Transformations

The chlorine atom at the C2 position of the pyridine ring in this compound is the primary site for nucleophilic displacement reactions. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. The displacement of the chloride typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, involving an addition-elimination pathway. abertay.ac.ukyoutube.com The stability of the intermediate Meisenheimer complex, which is enhanced by the electronegative nitrogen atom, facilitates this transformation. abertay.ac.uk

Research on analogous 2-chloropyridine systems demonstrates that the chloro group can be readily substituted by various nucleophiles. For instance, reactions with arenethiolates on 2-chloro-5-nitropyridine (B43025) proceed via an addition-elimination mechanism to yield 2-arylthio-5-nitropyridines. rsc.org The presence of an electron-withdrawing group, such as a nitro group at the C5 position, significantly accelerates the rate of these reactions. abertay.ac.ukrsc.org In the case of this compound, the electronic properties of the thienyl substituent will similarly influence the reaction kinetics.

Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have greatly expanded the scope of transformations possible at the C2 position. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is applicable to a wide range of primary and secondary amines and is tolerant of various functional groups. rug.nlorganic-chemistry.org The catalytic cycle involves oxidative addition of the 2-chloropyridine derivative to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the aminated product. libretexts.org

Similarly, the Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl halide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling 2-chloropyridines with various aryl and heteroaryl boronic acids, providing access to a diverse range of biaryl and heteroaryl-substituted pyridines. nih.govorganic-chemistry.orgtcichemicals.com The choice of ligand, base, and solvent is crucial for optimizing these coupling reactions, with specialized phosphine ligands often employed to enhance catalyst activity and stability. organic-chemistry.org

| Reaction Type | Aryl Halide Substrate | Coupling Partner/Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide/Chloride | Primary/Secondary Amine | Pd Catalyst (e.g., Pd(OAc)2), Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Aryl Amine |

| Suzuki-Miyaura Coupling | 2-Chloropyridine | Arylboronic Acid | Pd Catalyst (e.g., Pd2(dba)3), Phosphine Ligand, Base (e.g., KF) | 2-Arylpyridine |

| Thiolation (SNAr) | 2-Chloro-5-nitropyridine | Arenethiolate | Solvent (e.g., Methanol) | 2-Arylthio-5-nitropyridine |

Functionalization at the Thienyl Linkage and Peripheral Sites

Functionalization of the this compound scaffold beyond the displacement of the chloro group can be achieved by targeting the C-H bonds on both the pyridine and thiophene rings. The regioselectivity of these reactions is dictated by the inherent electronic properties of the two heterocyclic systems.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-deficient nature of the ring caused by the electronegative nitrogen atom. quimicaorganica.orglibretexts.org When such reactions do occur, they require harsh conditions and typically direct the incoming electrophile to the C3 (or C5) position, which is already occupied in this molecule. quora.comquora.com In contrast, the thiophene ring is electron-rich and readily undergoes electrophilic substitution, comparable to activated benzene derivatives. For a 3-substituted thiophene, the C2 and C5 positions are the most activated sites for electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur selectively on the thiophene ring, primarily at the C2 or C5 positions.

Directed ortho-metalation (DoM), typically involving lithiation, is a powerful strategy for regioselective functionalization. clockss.org The directing metalating group (DMG) dictates the position of deprotonation by a strong base like n-butyllithium or lithium diisopropylamide (LDA). In this compound, several directing effects are at play. The chloro group at C2 can direct lithiation to the C3 position. researchgate.net However, the pyridine nitrogen itself can direct lithiation to the C6 position. nih.gov Furthermore, the sulfur atom in the thienyl ring is an effective DMG, directing lithiation to the C2 position of the thiophene ring. The ultimate outcome of a lithiation reaction would depend on the specific base, solvent, and temperature conditions, which can be tuned to favor one regioisomer over others. Subsequent quenching of the resulting organolithium intermediate with an electrophile introduces a new substituent at the metalated position.

In recent years, palladium-catalyzed C-H activation and functionalization have emerged as a premier tool for modifying complex aromatic molecules. beilstein-journals.orgnih.gov These methods often utilize a directing group to achieve high regioselectivity. The pyridine nitrogen in the substrate can act as a directing group to facilitate C-H activation at the C6 position of the pyridine ring or potentially at the C2 position of the thienyl ring through the formation of a stable palladacycle intermediate. rsc.org Similarly, the sulfoxide (B87167) group, derived from the thiophene's sulfur, can direct ortho-C-H thiolation. rsc.org These reactions allow for the direct introduction of aryl, alkyl, or other functional groups, providing a versatile route to more complex derivatives without the need for pre-functionalization like halogenation or metalation.

| Reaction Type | Target Ring | Expected Position of Functionalization | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Thiophene | C2 or C5 | Electron-rich nature of the thiophene ring. |

| Directed ortho-Metalation (Lithiation) | Pyridine | C6 or C3 | Directing effect of pyridine nitrogen or chloro group. |

| Directed ortho-Metalation (Lithiation) | Thiophene | C2 | Directing effect of the sulfur atom. |

| Palladium-Catalyzed C-H Activation | Pyridine | C6 | Directing effect of the pyridine nitrogen. |

| Palladium-Catalyzed C-H Activation | Thiophene | C2 | Chelation assistance from the pyridine nitrogen. |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 3 Thienyl Pyridine

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

No experimental or theoretical FT-IR data for 2-Chloro-5-(3-thienyl)pyridine is currently available. Such data would be essential to identify the characteristic vibrational modes of the molecule, including the stretching and bending vibrations of the pyridine (B92270) and thiophene (B33073) rings, as well as the carbon-chlorine bond.

Raman Spectroscopy for Molecular Fingerprinting

Information regarding the Raman spectrum of this compound is not present in the reviewed literature. Raman spectroscopy would provide complementary vibrational data to FT-IR, aiding in the creation of a unique molecular fingerprint for the compound.

Assignment of Experimental and Theoretical Vibrational Wavenumbers

Without experimental FT-IR and Raman spectra, or computational studies, an assignment of vibrational wavenumbers for this compound cannot be performed. This analysis is critical for correlating specific molecular motions with observed spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

No ¹H NMR spectral data for this compound has been reported. This information is vital for determining the chemical environment of the protons within the molecule, their connectivity, and the electronic effects of the chloro and thienyl substituents on the pyridine ring.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity of atoms within the this compound molecule. Techniques such as COSY, HSQC, HMBC, and NOESY provide correlational data that go beyond one-dimensional spectra. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine ring (H-3/H-4 and H-4/H-6) and on the thiophene ring (H-2'/H-4' and H-4'/H-5'). This allows for the sequential assignment of protons within each aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. sdsu.edu Each CH group in the molecule produces a cross-peak, correlating the ¹H and ¹³C chemical shifts. This technique is fundamental for assigning the carbon signals of the protonated carbons in both the pyridine and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ³J) between protons and carbons. youtube.com This is crucial for identifying quaternary (non-protonated) carbons and for establishing the connection between the two heterocyclic rings. Key HMBC correlations would be expected from the thiophene protons (H-2', H-4', H-5') to the pyridine carbon C-5, and from the pyridine proton H-6 to the thiophene carbon C-3', confirming the C5-C3' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and spatial arrangements. In this compound, NOESY could show through-space correlations between protons on the pyridine ring and the thiophene ring, such as between the pyridine H-4 and the thiophene H-2' or H-4', helping to define the preferred conformation and the dihedral angle between the two rings in solution. researchgate.net

| Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Identifies H-H J-coupling | H-3 ↔ H-4; H-4' ↔ H-5' |

| HSQC | Correlates protons to their directly attached carbons (¹JCH) | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-2' ↔ C-2'; H-4' ↔ C-4'; H-5' ↔ C-5' |

| HMBC | Shows long-range H-C coupling (²JCH, ³JCH) | H-4 → C-5 (ring linkage); H-2' → C-5 (ring linkage); H-6 → C-5 |

| NOESY | Reveals through-space H-H proximity | H-4 ↔ H-2'; H-6 ↔ H-4' |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The UV-Vis spectrum of this compound provides insight into its electronic structure. As a conjugated system composed of two heteroaromatic rings, the molecule is expected to exhibit characteristic absorption bands in the ultraviolet region corresponding to electronic transitions between molecular orbitals.

The spectrum is typically dominated by high-energy π → π* transitions, which are characteristic of aromatic systems. The presence of heteroatoms (nitrogen, sulfur, and chlorine) with non-bonding electron pairs also allows for lower-energy n → π* transitions, although these are often weaker in intensity and may be obscured by the more intense π → π* bands. The conjugation between the pyridine and thiophene rings is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unsubstituted parent heterocycles. The specific wavelengths and intensities of absorption are influenced by the solvent polarity.

| Hypothetical Absorption Maxima (λmax) | Molar Absorptivity (ε, L·mol-1·cm-1) | Assigned Electronic Transition | Notes |

| ~220-240 nm | High (>15,000) | π → π | Associated with the electronic transitions within the pyridine ring system. |

| ~260-290 nm | High (>10,000) | π → π | Associated with the conjugated system extending across both the thiophene and pyridine rings. |

| ~300-330 nm | Low to Medium (<5,000) | n → π | Attributed to transitions involving non-bonding electrons on the nitrogen or sulfur atoms. May appear as a shoulder on a stronger π → π band. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information from its fragmentation pattern under electron impact (EI) ionization.

The molecular formula of the compound is C₉H₆ClNS, corresponding to a monoisotopic molecular weight of approximately 194.99 g/mol . A key feature in the mass spectrum is the presence of isotopic peaks for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). This results in two distinct peaks for the molecular ion: M⁺ at m/z ≈ 195 and an M⁺+2 peak at m/z ≈ 197, with a relative intensity ratio of approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom. miamioh.edu

The fragmentation pattern provides a fingerprint that confirms the molecular structure. Common fragmentation pathways for this type of molecule would likely involve the initial loss of the chlorine atom or cleavage of the heterocyclic rings.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 195/197 | [C₉H₆ClNS]⁺ | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 160 | [C₉H₆NS]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 134 | [C₇H₄S]⁺ | Loss of HCN from the [M-Cl]⁺ fragment, indicative of a pyridine ring. |

| 117 | [C₇H₅N]⁺ | Loss of CS from the [M-Cl]⁺ fragment, indicative of a thiophene ring. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of similar substituted pyridine and thiophene structures allows for a well-founded prediction of its key architectural features. nih.govrsc.org

The molecule is expected to be largely planar, although a slight dihedral angle between the planes of the pyridine and thiophene rings is likely. This angle is determined by a balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization gained from π-conjugation across the C-C single bond linking the two rings.

In the crystal lattice, the supramolecular architecture would be stabilized by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing would likely be governed by:

π-π stacking: Face-to-face or offset interactions between the aromatic rings of adjacent molecules.

Weak C-H···N hydrogen bonds: Interactions between hydrogen atoms on one molecule and the nitrogen atom of a neighboring pyridine ring.

Halogen bonding: Potential interactions involving the chlorine atom.

A hypothetical table of crystallographic data for this class of compound is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 9 |

| c (Å) | 15 - 20 |

| β (deg) | 90 - 105 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules per unit cell) | 4 |

Coordination Chemistry of 2 Chloro 5 3 Thienyl Pyridine As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. The 2-Chloro-5-(3-thienyl)pyridine scaffold contains both nitrogen and sulfur atoms, which are key donor sites for coordination.

The this compound molecule possesses two primary potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring. The nitrogen atom, with its lone pair of electrons, is a common and effective donor site for a wide range of metal ions. The sulfur atom in the thiophene ring also has lone pairs of electrons and can participate in coordination, particularly with softer metal ions.

The relative donor strengths of the nitrogen and sulfur atoms can influence the coordination mode. In many related thienylpyridine systems, the pyridine nitrogen is the primary coordination site due to its generally higher basicity compared to the thiophene sulfur. However, the possibility of the sulfur atom participating in coordination, either as a sole donor or in conjunction with the nitrogen, cannot be discounted and may lead to the formation of complexes with interesting structural and electronic properties.

The geometry of the ligand, with the thiophene ring at the 5-position of the pyridine, is suitable for such bidentate N,S-chelation. The stability of the resulting metal-ligand complexes would be influenced by factors such as the nature of the metal ion, its preferred coordination geometry, and the steric and electronic effects of the chloro substituent on the pyridine ring.

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The choice of metal precursor and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Transition metals of the first row, such as copper(II), cobalt(II), nickel(II), and zinc(II), are known to form a wide variety of coordination complexes with N- and S-donor ligands. The synthesis of complexes with this compound would typically involve mixing a solution of the ligand with a solution of the corresponding metal salt (e.g., chloride, nitrate (B79036), or acetate) in a solvent like ethanol (B145695) or methanol.

Based on studies of similar 2-substituted pyridine ligands, it is anticipated that this compound could form complexes with varying stoichiometries and geometries. For instance, tetrahedral complexes of the type [M(L)2X2] (where M = Co(II), Zn(II); L = this compound; X = halide or pseudohalide) could be expected, similar to those formed with 2-chloropyridine (B119429). rsc.org For copper(II) and nickel(II), square planar or octahedral geometries are also plausible, depending on the ligand-to-metal ratio and the coordinating ability of the counter-ions. nih.gov

Table 1: Plausible Geometries of Transition Metal Complexes with this compound

| Metal Ion | Plausible Geometry |

|---|---|

| Copper(II) | Distorted Octahedral, Square Pyramidal, Square Planar |

| Cobalt(II) | Tetrahedral, Octahedral |

| Nickel(II) | Octahedral, Square Planar |

This table is based on common coordination geometries for these metal ions with similar pyridine-based ligands.

Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 to 10). They tend to form complexes with ligands containing hard donor atoms like oxygen and nitrogen. While sulfur is a softer donor, the nitrogen atom of the pyridine ring in this compound could serve as a suitable coordination site for lanthanide ions.

The synthesis of lanthanide complexes would likely involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a polar solvent. The resulting complexes might exhibit high coordination numbers, with the lanthanide ion being coordinated to multiple ligand molecules and potentially also to solvent molecules or counter-ions. The luminescence properties of such complexes, particularly those of europium(III) and terbium(III), would be of significant interest, as the thienylpyridine ligand could act as an "antenna" to sensitize the metal-centered emission.

Structural and Electronic Characterization of Coordination Compounds

A comprehensive understanding of the coordination compounds of this compound requires detailed structural and electronic characterization.

Spectroscopic techniques are also crucial for characterizing these compounds.

Infrared (IR) spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the pyridine and thiophene rings upon complexation.

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes. For transition metal complexes, d-d transitions can provide information about the crystal field splitting and the geometry of the complex. fiveable.me Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed.

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the structure of diamagnetic complexes (e.g., Zn(II)) in solution.

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Cu(II) and some Co(II) and Ni(II) species, providing information about the electronic environment of the metal ion.

Table 2: Expected Spectroscopic Data for a Hypothetical [Co(this compound)2Cl2] Complex

| Technique | Expected Observation |

|---|---|

| IR Spectroscopy | Shift in pyridine ring stretching vibrations upon coordination. |

| UV-Vis Spectroscopy | Absorption bands in the visible region corresponding to d-d transitions, characteristic of tetrahedral Co(II). |

This table presents hypothetical data based on known characteristics of similar Co(II) complexes. rsc.org

The electronic properties of these coordination compounds are of fundamental interest. The nature of the metal-ligand bond, the extent of charge transfer, and the influence of the chloro and thienyl substituents on the electronic structure of the complex can be investigated through a combination of experimental techniques and computational studies.

Based on a thorough search of available scientific literature, there is currently no published research specifically detailing the coordination chemistry of the compound "this compound" as a ligand. Consequently, information regarding the X-ray diffraction studies of its complex geometries, the spectroscopic signatures of complex formation, or theoretical studies of its metal-ligand binding and electronic structures is not available.

The explicit instructions for this article required a strict focus on "this compound" and the inclusion of detailed research findings, including data tables for the following sections:

Theoretical Studies of Metal-Ligand Binding and Electronic Structures in Complexes

Without any primary research or review articles on the coordination complexes of this specific ligand, it is not possible to generate the scientifically accurate and data-rich content requested for these sections. To adhere to the strict content inclusions and to maintain scientific accuracy, this article cannot be written at this time. Further experimental research on the synthesis and characterization of metal complexes with this compound is required for such an article to be produced.

Applications of 2 Chloro 5 3 Thienyl Pyridine in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the C-Cl bond in 2-Chloro-5-(3-thienyl)pyridine allows for its elaboration into a wide array of intricate heterocyclic systems. Its utility as a precursor is rooted in its ability to undergo predictable transformations, enabling the annulation of additional rings onto the pyridine (B92270) scaffold.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and 2-chloropyridine (B119429) derivatives are key starting materials for these processes.

Thieno[2,3-b]pyridines: This scaffold can be constructed from 2-chloropyridine precursors. A common strategy involves the reaction of a 2-chloropyridine derivative bearing a carbonyl or cyano group at the 3-position with a sulfur-containing nucleophile, such as an ester of thioglycolic acid. researchgate.net This reaction proceeds via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization to form the fused thiophene (B33073) ring. researchgate.net this compound, while lacking a pre-installed group at the 3-position, is a viable substrate for building this system after appropriate functionalization at the C-3 position.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine ring system often involves the annulation of a pyrazole ring onto a pre-existing pyridine. nih.gov One established method requires a leaving group, typically a halogen, at the 2-position of the pyridine ring. nih.gov For instance, a 2-chloropyridine derivative can react with hydrazine or a substituted hydrazine. The reaction sequence involves the displacement of the chloride by the hydrazine, followed by cyclization and condensation with a group at the 3-position (like a carbonyl or cyano group) to form the pyrazole ring. mdpi.com This makes this compound a suitable precursor for accessing 5-(3-thienyl)-substituted pyrazolo[3,4-b]pyridines.

Pyridothienopyrimidines and Pyridothienotriazines: These tricyclic systems are typically synthesized from appropriately substituted thieno[2,3-b]pyridine intermediates. nih.govtandfonline.comnih.gov The synthesis often begins with a 3-aminothieno[2,3-b]pyridine, which serves as the foundation for building the third (pyrimidine or triazine) ring. tandfonline.comnih.gov As this compound can be a precursor to thieno[2,3-b]pyridines, it represents a logical starting point for a multi-step synthesis of these more complex fused systems. For example, a 3-aminothieno[2,3-b]pyridine can be treated with reagents like formamide or acetic anhydride (B1165640) to construct the pyrimidine ring. tandfonline.comnih.gov

A representative synthetic pathway for building a pyridothienopyrimidine from a thienopyridine precursor is outlined in the table below.

| Step | Precursor | Reagents and Conditions | Product |

| 1 | 3-Aminothieno[2,3-b]pyridine derivative | Urea, 180°C | Pyridothienopyrimidine-2,4-dione derivative nih.gov |

| 2 | Pyridothienopyrimidine-2,4-dione derivative | POCl₃ / PCl₅, reflux | 2,4-Dichloro-pyridothienopyrimidine derivative nih.gov |

| 3 | 2,4-Dichloro-pyridothienopyrimidine derivative | Hydrazine hydrate | 2,4-Dihydrazino-pyridothienopyrimidine derivative nih.gov |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.org Halopyridines, including 2-chloropyridines, are valuable components in MCRs for synthesizing highly substituted pyridine derivatives. rsc.orgbohrium.com They can act as the electrophilic component in reactions that build complex molecular scaffolds in a single step.

The reactivity of this compound makes it an ideal candidate for MCRs designed to generate libraries of polysubstituted pyridines. For example, it could participate in transition-metal-catalyzed MCRs where the C-Cl bond is activated for coupling with other reactants, leading to the formation of multiple new bonds around the pyridine core in one pot. Such strategies are prized for their atom economy and ability to rapidly generate molecular diversity. bohrium.com

Contributions to the Development of Functional Materials

The thienyl-pyridine moiety is a well-known structural unit in the field of materials science. This scaffold combines the electron-deficient nature of the pyridine ring with the electron-rich thiophene ring, creating a donor-acceptor (D-A) type structure that is often associated with interesting photophysical and electronic properties.

Compounds containing thienyl-pyridine units are frequently investigated for their fluorescent and photoluminescent properties. thegoodscentscompany.com The emission characteristics of these materials can be tuned by modifying the substituents on either the pyridine or thiophene rings. researchgate.net The substitution of thiophene rings with phenyl groups, for instance, has been shown to increase photoluminescence quantum yield (PLQY) by enhancing molecular rigidity. nih.gov

This compound serves as a crucial intermediate for creating such advanced materials. The chloro group can be readily substituted using cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce a wide variety of aryl, heteroaryl, or amino groups at the 2-position. This functionalization allows for the precise tuning of the molecule's electronic structure, thereby controlling its absorption and emission wavelengths. This approach enables the rational design of luminogens with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other smart materials. beilstein-journals.org

The table below summarizes the photoluminescence (PL) properties of some related thienyl-S,S-dioxide oligomers, illustrating how structural modifications affect quantum yield.

| Compound Name | Description | Photoluminescence Quantum Yield (PLQY) |

| T5ox | Pentamer with terminal thiophene groups | 12% nih.gov |

| T3oxPh | Trimer with terminal phenyl groups | 63% nih.gov |

| T5oxPh | Pentamer with terminal phenyl groups | 70% nih.gov |

Data from studies on thienyl-S,S-dioxide oligomers demonstrates the principle of tuning photophysical properties through structural modification.

The thienyl-pyridine scaffold is also a promising platform for the development of chemical sensors. The pyridine nitrogen atom can act as a binding site for metal cations, while the conjugated π-system of the thienyl-pyridine core can serve as the signaling unit. Upon binding of an analyte, changes in the electronic properties of the scaffold can lead to a detectable change in its fluorescence or absorption spectrum (a colorimetric or fluorometric response).

A conjugated polymer containing 2,6-bis(2-thienyl)pyridine units has been successfully employed as a highly sensitive and selective fluorescent chemosensor for the detection of palladium (Pd²⁺) ions. researchgate.net The sensing mechanism relies on the quenching of the polymer's fluorescence upon coordination with the metal ion. researchgate.net

In this context, this compound is an invaluable building block. The reactive chloro group provides a convenient point of attachment for incorporating this sensing unit into larger systems, such as polymers, or for linking it to other functional moieties like specific ionophores or biomolecules to create highly specialized sensor architectures.

Q & A

Q. What are the key physical and chemical properties of 2-Chloro-5-(3-thienyl)pyridine relevant to its handling and storage?

Answer: The compound’s properties can be inferred from structurally related pyridine derivatives:

- Melting Point : 32–34°C (observed in 2-Chloro-5-(trifluoromethyl)pyridine) .

- Boiling Point : ~147°C (lit.) for similar chlorinated pyridines .

- Density : ~1.417 g/mL at 25°C .

- LogP : ~2.75 (indicative of moderate lipophilicity) .

- Hazard Classifications : Classified as Eye Irritant (Cat. 2), Skin Irritant (Cat. 2), and STOT SE 3 (respiratory system target) based on analogs .

Q. Storage Recommendations :

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: Synthesis strategies for analogous compounds include:

- Chlorination of Pyridine Derivatives : Use phthalyl chloride or POCl₃ with pyridine precursors. For example, 2-chloro-5-methylpyridine is synthesized via chlorination of 3-methylpyridine-N-oxide using phthalyl chloride and triethylamine . Adapt this method by substituting the methyl group with a 3-thienyl moiety.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling could introduce the 3-thienyl group to a pre-chlorinated pyridine core .

- Regioselective Functionalization : Utilize directing groups (e.g., trifluoromethyl) to control substitution patterns, as demonstrated in regioexhaustive functionalization studies .

Q. Key Considerations :

Q. What safety precautions are necessary when handling this compound?

Answer: Based on structurally related chloropyridines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and EN 166-certified safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid Measures :

- Skin Contact: Wash immediately with soap and water.

- Eye Exposure: Rinse with water for 15 minutes and seek medical attention.

- Ingestion: Do not induce vomiting; administer activated charcoal if advised.

Q. Hazard Statements :

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of this compound?

Answer: Regioselectivity is influenced by electronic and steric factors:

- Electronic Directing Groups : The chlorine atom at the 2-position directs electrophilic substitution to the 4-position, while the 3-thienyl group at the 5-position may alter reactivity via resonance effects .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution to guide functionalization sites .

- Protecting Groups : Temporarily block reactive sites using trimethylsilyl or acetyl groups to achieve desired substitution patterns .

Case Study :

In 2-Chloro-5-(trifluoromethyl)pyridine, the trifluoromethyl group enhances electrophilic substitution at the 4-position due to its electron-withdrawing nature .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The chlorine atom facilitates oxidative addition in palladium-catalyzed reactions:

- Suzuki-Miyaura Coupling : The Pd(0) catalyst oxidatively adds to the C–Cl bond, forming a Pd(II) intermediate. Transmetallation with a boronic acid (e.g., 3-thienylboronic acid) followed by reductive elimination yields biaryl products .

- Role of Ligands : Bulky ligands (e.g., SPhos) improve catalytic efficiency by stabilizing the Pd center and suppressing β-hydride elimination.

Q. Experimental Optimization :

- Use anhydrous solvents (e.g., THF) and degas reagents to prevent catalyst poisoning.

- Monitor reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₅ClNS: theoretical m/z 202.9864).

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (if single crystals are obtainable) .

Data Interpretation Example :

For 2-chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine, ¹³C-NMR (126 MHz) and ¹⁹F-NMR (282 MHz) resolved structural features in CDCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.